An In-depth Technical Guide to tert-Butyl Methyl(2-(methylamino)ethyl)carbamate
An In-depth Technical Guide to tert-Butyl Methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(2-(methylamino)ethyl)carbamate is a diamine derivative containing a carbamate protecting group. Its structure is of interest to researchers in medicinal chemistry and drug development due to its potential applications as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.
Chemical Properties
A summary of the key chemical and physical properties of tert-butyl methyl(2-(methylamino)ethyl)carbamate is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | [1] |
| CAS Number | 112257-19-9 | [1] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Color | Colorless to light yellow | [3] |
| Boiling Point | 239.1 °C (estimated) | Chemchart |
| Melting Point | 33.32 °C (estimated) | Chemchart |
| Density | 0.957 g/cm³ | [4] |
| pKa | 9.96 ± 0.10 (Predicted) | [3] |
| InChI Key | DFVRUHANEXOZGT-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)N(C)CCNC | [1] |
Experimental Protocols
Synthesis
A common method for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate involves the selective N-Boc protection of N,N'-dimethylethylenediamine.
3.1.1. Materials and Equipment
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N,N'-Dimethylethylenediamine
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM)
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Deionized water
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Methanol/Dichloromethane (1:20 v/v) as eluent
3.1.2. Procedure
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Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[3]
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Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]
-
Quench the reaction by adding deionized water (20 mL).[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield the pure tert-butyl methyl(2-(methylamino)ethyl)carbamate as a colorless oil.[3]
Caption: Synthesis workflow for tert-butyl methyl(2-(methylamino)ethyl)carbamate.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Spectrometer: 400 MHz
-
Observed Peaks: δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).[3]
-
3.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI)
-
Analysis:
-
Calculated m/z for [M+H]⁺ (C₉H₂₁N₂O₂⁺): 189.1603
-
Measured m/z: 189.1601[3]
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Biological Activity
tert-Butyl methyl(2-(methylamino)ethyl)carbamate has been identified as an experimental anticancer agent.[4] It has been observed to induce the regression of various cancers in animal models.[4] The mechanism of action is reported to involve binding to the antigen Cetuximab and its conjugates, which have demonstrated efficacy against colorectal cancer cells.[4]
Furthermore, this compound has shown inhibitory effects on the replication of human cytomegalovirus (HCMV), a virus associated with certain types of cancer.[4]
The specific signaling pathways and molecular interactions through which tert-butyl methyl(2-(methylamino)ethyl)carbamate exerts its anticancer and antiviral effects are still under investigation and not fully elucidated in publicly available literature.
Safety and Handling
tert-Butyl methyl(2-(methylamino)ethyl)carbamate is classified as a hazardous substance.
GHS Hazard Statement: H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
Response:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dark place under an inert atmosphere at room temperature. [Sigma-Aldrich]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
tert-Butyl methyl(2-(methylamino)ethyl)carbamate is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and methods for its analytical characterization. While its biological activities as an experimental anticancer and antiviral agent are promising, further research is required to fully understand its mechanisms of action. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]
- 3. tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS#: 112257-19-9 [m.chemicalbook.com]
- 4. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9 | FB143658 [biosynth.com]
